molecular formula C14H17BrN2O3 B11025952 Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate

Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate

Cat. No.: B11025952
M. Wt: 341.20 g/mol
InChI Key: ALTHABJBTPDVRA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate is an organic compound with the molecular formula C({14})H({17})BrN({2})O({3}) It is a derivative of piperazine, a heterocyclic amine, and features a bromobenzoyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Bromobenzoyl Intermediate: The process begins with the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.

    Nucleophilic Substitution: The 2-bromobenzoyl chloride is then reacted with piperazine in the presence of a base, such as triethylamine, to form 4-(2-bromobenzoyl)piperazine.

    Esterification: Finally, the 4-(2-bromobenzoyl)piperazine is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the benzoyl group.

    Oxidation: N-oxide derivatives of the piperazine ring.

Scientific Research Applications

Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The bromobenzoyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues, stabilizing the ligand-receptor complex.

Comparison with Similar Compounds

Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    Ethyl 4-(2-chlorobenzoyl)piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate: Contains a fluorine atom in place of bromine.

    Ethyl 4-(2-methylbenzoyl)piperazine-1-carboxylate: Features a methyl group instead of a halogen.

The uniqueness of this compound lies in the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate as effectively.

Properties

Molecular Formula

C14H17BrN2O3

Molecular Weight

341.20 g/mol

IUPAC Name

ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H17BrN2O3/c1-2-20-14(19)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)15/h3-6H,2,7-10H2,1H3

InChI Key

ALTHABJBTPDVRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

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